molecular formula C6H7ClN2OS B179326 2-[(6-Chloro-3-pyridazinyl)thio]ethanol CAS No. 17285-06-2

2-[(6-Chloro-3-pyridazinyl)thio]ethanol

Cat. No.: B179326
CAS No.: 17285-06-2
M. Wt: 190.65 g/mol
InChI Key: BZISGAOCRJTPAN-UHFFFAOYSA-N
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Description

2-[(6-Chloro-3-pyridazinyl)thio]ethanol is a chemical compound with the molecular formula C6H7ClN2OS. It is characterized by the presence of a pyridazine ring substituted with a chlorine atom and a thioethanol group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol typically involves the reaction of 6-chloropyridazine with thioethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-3-pyridazinyl)thio]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-Chloro-3-pyridazinyl)thio]ethanol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Chloro-3-pyridazinyl)thio]acetic acid
  • 2-[(6-Chloro-3-pyridazinyl)thio]propane
  • 2-[(6-Chloro-3-pyridazinyl)thio]butanol

Uniqueness

2-[(6-Chloro-3-pyridazinyl)thio]ethanol is unique due to its specific substitution pattern on the pyridazine ring and the presence of a thioethanol group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c7-5-1-2-6(9-8-5)11-4-3-10/h1-2,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZISGAOCRJTPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1SCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17285-06-2
Record name 2-[(6-Chloro-3-pyridazinyl)thio]ethanol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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